Spiro[4.7]dodecane structure and basic properties
Spiro[4.7]dodecane structure and basic properties
The following technical guide is structured to serve as a high-level reference for researchers and drug discovery professionals. It prioritizes actionable synthetic strategies, structural analysis, and medicinal chemistry applications over generic descriptions.
Unlocking Novel 3D Chemical Space in Drug Discovery
Executive Summary
Spiro[4.7]dodecane (CAS: 1197-84-8) is a bicyclic hydrocarbon featuring a five-membered cyclopentane ring fused to an eight-membered cyclooctane ring at a single quaternary carbon. Unlike the ubiquitous spiro[3.3]heptane or spiro[4.5]decane systems, the [4.7] framework remains an underutilized "privileged structure" in medicinal chemistry.
For the Senior Application Scientist, this scaffold represents a strategic tool to "escape flatland." Its unique topology combines the well-understood envelope geometry of cyclopentane with the complex, multi-conformational landscape of cyclooctane. This guide details the structural properties, validated synthetic routes, and bioisosteric utility of the spiro[4.7]dodecane core.
Structural Anatomy & Stereochemistry
Nomenclature and Numbering
Following IUPAC rules for spiro hydrocarbons:
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Total Carbons: 12 (
shared atom).[1] -
Numbering: Begins at the carbon adjacent to the spiro center in the smaller (5-membered) ring, proceeds around that ring to the spiro atom, and then traverses the larger (8-membered) ring.
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Positions 1–4: Cyclopentane ring methylene groups.
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Position 5: The quaternary spiro carbon.
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Positions 6–12: Cyclooctane ring methylene groups.
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Conformational Dynamics
The spiro[4.7]dodecane system presents a dichotomy of rigidity and flexibility:
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The Spiro Junction (C5): Acts as a "conformational anchor," forcing the two rings to be orthogonal. This creates defined exit vectors for substituents that are impossible to achieve with fused or linked ring systems.
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Cyclopentane Ring: Adopts a dynamic envelope or half-chair conformation. Substituents at C1–C4 experience typical eclipsing interactions.
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Cyclooctane Ring: The 8-membered ring is highly flexible. In the spiro-fused context, it predominantly populates the boat-chair (BC) conformation to minimize transannular strain (Prelog strain), though the crown family of conformers is accessible.
Key Insight for Ligand Design: Functionalizing the 8-membered ring (e.g., at C7 or C9) allows the probing of large, hydrophobic binding pockets, while the 5-membered ring can serve as a rigid linker to a polar headgroup.
Synthetic Pathways[2][3][4][5]
Two primary methodologies are recommended: Ring-Closing Metathesis (RCM) for modular flexibility and Propellanone Rearrangement for scale-up of the core skeleton.
Method A: Ring-Closing Metathesis (Modern Approach)
This route allows for the facile introduction of heteroatoms and functional groups. It typically constructs the 5-membered ring onto a pre-existing 8-membered ring precursor (or vice versa).
Protocol Logic:
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Alkylation: Double alkylation of cyclooctanecarboxylate or cyclooctanone using allyl bromide.
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RCM: Grubbs II catalyst is preferred for its tolerance of steric bulk at the quaternary center.
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Hydrogenation: Saturation of the alkene to yield the saturated spiro[4.7]dodecane.
Visual Workflow (DOT Diagram):
Caption: Modular synthesis of spiro[4.7]dodecane via RCM, enabling functionalization of the 5-membered ring.
Method B: Acid-Catalyzed Rearrangement (Classic Approach)
This method is historically significant for generating spiro-ketones (e.g., spiro[4.7]dodecan-6-one).
-
Precursor: [4.4.2]Propellanone derivatives.
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Reagent: Acidic media (e.g.,
or ). -
Mechanism: Strain release drives the migration of a bond to form the spiro junction.
-
Note: While elegant, this method is less amenable to diverse analog generation than RCM.
Physicochemical Profile
The following data summarizes the core properties of the parent hydrocarbon and key derivatives.
| Property | Value / Description | Source/Method |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 166.30 g/mol | PubChem [1] |
| LogP (Predicted) | ~5.8 | XLogP3 [1] |
| Topological Polar Surface Area (TPSA) | 0 | Computed |
| Complexity | 121 | Cactvs [1] |
| Stereochemistry | Achiral (unless substituted) | Symmetry Analysis |
| Solubility | Low (Water), High (DCM, DMSO) | Lipophilic nature |
Experimental Note: The high LogP indicates significant lipophilicity. For drug discovery applications, polar handles (amines, alcohols, sulfones) must be introduced—typically on the 5-membered ring (e.g., 2-azaspiro[4.7]dodecane) to lower LogP to the drug-like range (2–4).
Applications in Drug Discovery[2][3][6][7][8][9][10]
Bioisosterism and "Escaping Flatland"
The spiro[4.7]dodecane scaffold serves as a volumetric bioisostere for:
-
Gem-dimethyl groups: Replacing a gem-dimethyl with a spiro-cycle restricts conformation without adding aromaticity.
-
Biphenyl systems: The spiro core provides a non-planar alternative to twisted biphenyls, potentially improving solubility and metabolic stability by removing planar aromatic rings prone to
-stacking and oxidation.
Library Design Strategy
When designing libraries around this core, focus on Vector Exploration :
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Equatorial vs. Axial: Substituents on the 8-membered ring can adopt distinct axial or equatorial orientations depending on the ring pucker.
-
Spiro-Amino Acids: Derivatives like 2-azaspiro[4.7]dodecane-1-carboxylic acid act as constrained amino acids, locking peptide backbones into specific turn geometries (
-turns) [2].
Signal Transduction Logic (DOT Diagram):
Caption: Mechanistic advantages of the spiro[4.7]dodecane scaffold in ligand-target binding interactions.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13226664, Spiro[4.7]dodecane. Retrieved from [Link]
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Fernández, M. M., Diez, A., Rubiralta, M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. Journal of Organic Chemistry, 67(22), 7587–7599.[2] [Link]
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Srikrishna, A., & Rao, M. S. (2008). Construction of spiro[4.5]decane via ring-closing metathesis reaction: Formal synthesis of acorone and isoacorones.[3] Indian Journal of Chemistry, 47B, 1423-1429. (Cited for general RCM methodology on spiro systems). [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic compounds as pharmacophores. (General reference for spiro-scaffold utility). Angewandte Chemie International Edition, 49(21), 3524-3529. [Link]
